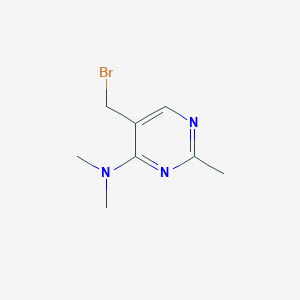
5-(Bromomethyl)-N,N,2-trimethylpyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Bromomethyl)-N,N,2-trimethylpyrimidin-4-amine is a chemical compound with a pyrimidine ring structure substituted with a bromomethyl group at the 5-position and trimethyl groups at the N,N, and 2-positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-N,N,2-trimethylpyrimidin-4-amine typically involves the bromomethylation of a suitable pyrimidine precursor. One common method is the reaction of N,N,2-trimethylpyrimidin-4-amine with bromomethylating agents such as paraformaldehyde and hydrobromic acid in acetic acid. This reaction proceeds under mild conditions and yields the desired bromomethylated product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Bromomethyl)-N,N,2-trimethylpyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Wissenschaftliche Forschungsanwendungen
5-(Bromomethyl)-N,N,2-trimethylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive bromomethyl group
Wirkmechanismus
The mechanism of action of 5-(Bromomethyl)-N,N,2-trimethylpyrimidin-4-amine involves its interaction with molecular targets through its bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The compound may also interact with DNA or RNA, affecting their function and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromopyrimidine: Lacks the trimethyl groups and has different reactivity and applications.
5-(Chloromethyl)-N,N,2-trimethylpyrimidin-4-amine: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity.
N,N,2-Trimethylpyrimidin-4-amine: Lacks the bromomethyl group, resulting in different chemical properties and applications.
Uniqueness
5-(Bromomethyl)-N,N,2-trimethylpyrimidin-4-amine is unique due to the presence of both the bromomethyl and trimethyl groups, which confer distinct reactivity and potential applications. The bromomethyl group provides a site for further functionalization, while the trimethyl groups enhance the compound’s stability and lipophilicity.
Eigenschaften
Molekularformel |
C8H12BrN3 |
|---|---|
Molekulargewicht |
230.11 g/mol |
IUPAC-Name |
5-(bromomethyl)-N,N,2-trimethylpyrimidin-4-amine |
InChI |
InChI=1S/C8H12BrN3/c1-6-10-5-7(4-9)8(11-6)12(2)3/h5H,4H2,1-3H3 |
InChI-Schlüssel |
LAWUEYWXFNBEPW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(C(=N1)N(C)C)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



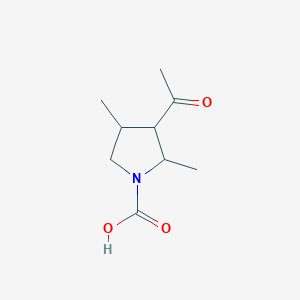
![tert-butyl 3a-(hydroxymethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate](/img/structure/B13122931.png)
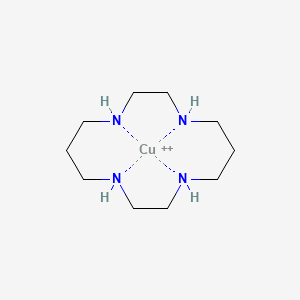
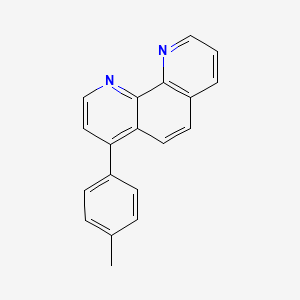
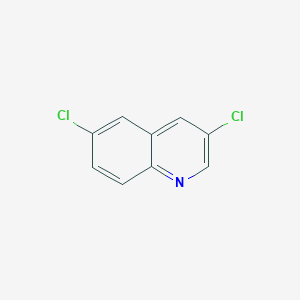

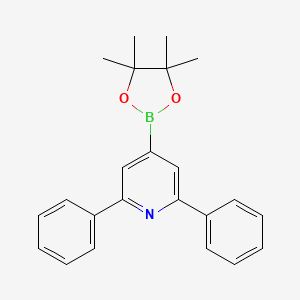
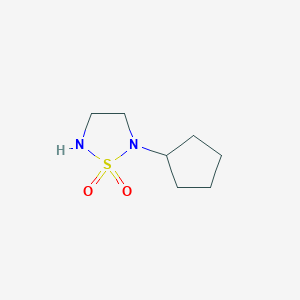
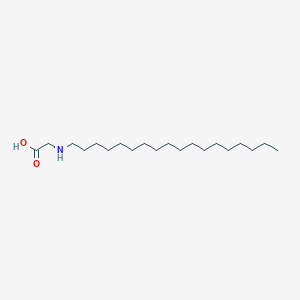

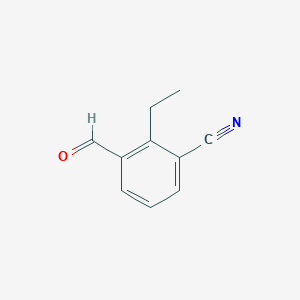

![Ethyl 2-[methyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetate](/img/structure/B13122983.png)
